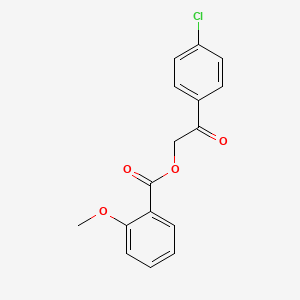![molecular formula C21H12N2O2 B6141670 dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)
dibenzo[a,c]phenazine-11-carboxylic acid
概要
説明
Dibenzo[a,c]phenazine-11-carboxylic acid is an organic compound with the molecular formula C21H12N2O2. It belongs to the class of phenazine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a fused ring structure that includes two benzene rings and a phenazine core, with a carboxylic acid group attached at the 11th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,c]phenazine-11-carboxylic acid typically involves the condensation of 1,2-diaminobenzene with phenanthrenequinone in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for a specified duration, usually around 2 hours . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.
化学反応の分析
Types of Reactions
Dibenzo[a,c]phenazine-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenazine compounds, each with distinct chemical and biological properties.
科学的研究の応用
Dibenzo[a,c]phenazine-11-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound exhibits antimicrobial and antitumor activities, making it a subject of interest in biological studies.
Industry: Its photoinitiating properties are also exploited in the production of polymeric materials, enhancing the efficiency of photopolymerization processes.
作用機序
The mechanism of action of dibenzo[a,c]phenazine-11-carboxylic acid involves its ability to generate reactive oxygen species (ROS) under certain conditions. These ROS can induce oxidative stress in microbial cells, leading to cell death. Additionally, the compound can interact with DNA and proteins, disrupting essential cellular processes and exhibiting cytotoxic effects .
類似化合物との比較
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Dibenzo[a,c]phenazine-11,12-dicarbonitrile: Used in near-infrared (NIR) applications.
Phenazine-1,6-dicarboxylic acid: Exhibits antitumor activity.
Uniqueness
Dibenzo[a,c]phenazine-11-carboxylic acid stands out due to its specific structural configuration, which imparts unique photoinitiating properties. This makes it particularly valuable in applications requiring efficient light absorption and initiation of polymerization processes.
特性
IUPAC Name |
phenanthro[9,10-b]quinoxaline-11-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2/c24-21(25)12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYOJVPZLZHDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)O)N=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)


![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)
![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)



![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

![1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6141659.png)
![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)

